molecular formula C8H5Cl2N3O B3390498 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole CAS No. 1009562-61-1

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole

Cat. No. B3390498
CAS RN: 1009562-61-1
M. Wt: 230.05 g/mol
InChI Key: RFUPSMVMTLALFF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit remarkable biological activity, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole is not yet fully understood. However, it has been proposed that this compound may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. This compound has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole in lab experiments is its high potency and selectivity towards specific targets. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of 2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole. These include:
1. Further investigation of the mechanism of action of this compound to better understand its biological activity.
2. Development of new derivatives and analogs of this compound with improved potency and selectivity.
3. Evaluation of the safety and toxicity profile of this compound in animal models and clinical trials.
4. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
5. Exploration of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
In conclusion, this compound is a promising compound with significant potential for the development of new drugs. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical settings.

Scientific Research Applications

2-(Chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activity. Additionally, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

2-(chloromethyl)-5-(5-chloropyridin-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-3-7-12-13-8(14-7)6-2-1-5(10)4-11-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPSMVMTLALFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009562-61-1
Record name 5-chloro-2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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